molecular formula C23H29N3O5 B3989127 N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide

N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide

Cat. No. B3989127
M. Wt: 427.5 g/mol
InChI Key: CUHSLNNQKITDKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide, also known as GW806742X, is a potent and selective agonist of the peroxisome proliferator-activated receptor delta (PPARδ). PPARδ is a nuclear receptor that plays a crucial role in regulating lipid metabolism, glucose homeostasis, inflammation, and cell proliferation. GW806742X has been extensively studied for its potential therapeutic applications in metabolic disorders, cardiovascular diseases, cancer, and neurodegenerative diseases.

Mechanism of Action

N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide acts as a PPARδ agonist, which binds to the ligand-binding domain of PPARδ and induces conformational changes that allow the receptor to heterodimerize with the retinoid X receptor (RXR). The PPARδ-RXR complex then binds to specific DNA sequences called peroxisome proliferator response elements (PPREs) in the promoter regions of target genes and activates their transcription. The downstream effects of PPARδ activation depend on the tissue-specific expression of target genes.
Biochemical and physiological effects:
N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide has been shown to have a wide range of biochemical and physiological effects, including:
- Increased fatty acid oxidation and mitochondrial biogenesis in skeletal muscle and adipose tissue
- Improved insulin sensitivity and glucose uptake in skeletal muscle and adipose tissue
- Enhanced lipid metabolism and cholesterol efflux in macrophages and liver
- Reduced inflammation and oxidative stress in various tissues
- Inhibited tumor cell proliferation and angiogenesis in vitro and in vivo
- Protected neurons from oxidative stress and apoptosis in animal models of neurodegenerative diseases

Advantages and Limitations for Lab Experiments

N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide has several advantages as a research tool, including its high potency and selectivity for PPARδ, its oral bioavailability, and its favorable pharmacokinetic properties in animals and humans. However, there are also some limitations to its use in lab experiments, such as its high cost, the need for specialized equipment and expertise for its synthesis and analysis, and the potential for off-target effects and toxicity at high doses.

Future Directions

There are several future directions for the research on N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide and PPARδ, including:
- Further elucidation of the molecular mechanisms of PPARδ activation and its downstream effects
- Identification of novel PPARδ target genes and pathways in different tissues and diseases
- Development of more potent and selective PPARδ agonists and antagonists for therapeutic use
- Investigation of the role of PPARδ in aging, longevity, and metabolic healthspan
- Exploration of the potential of PPARδ as a target for combination therapy with other drugs or interventions in metabolic and cardiovascular diseases, cancer, and neurodegenerative diseases.
In conclusion, N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide is a potent and selective PPARδ agonist that has been extensively studied for its potential therapeutic applications in various diseases. Its synthesis, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research on N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide and PPARδ is needed to fully understand their biological functions and therapeutic potential.

Scientific Research Applications

N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide has been widely used as a research tool to study the biological functions of PPARδ and its potential therapeutic applications. It has been shown to have beneficial effects on lipid metabolism, insulin sensitivity, glucose uptake, muscle function, and cardiovascular function in animal models and human clinical trials. N-[2-(4-isopropylphenoxy)-1-methylethyl]-4-(4-morpholinyl)-3-nitrobenzamide has also been investigated for its anti-inflammatory, anti-tumor, and neuroprotective properties.

properties

IUPAC Name

4-morpholin-4-yl-3-nitro-N-[1-(4-propan-2-ylphenoxy)propan-2-yl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H29N3O5/c1-16(2)18-4-7-20(8-5-18)31-15-17(3)24-23(27)19-6-9-21(22(14-19)26(28)29)25-10-12-30-13-11-25/h4-9,14,16-17H,10-13,15H2,1-3H3,(H,24,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUHSLNNQKITDKR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(C)NC(=O)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H29N3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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